5-Cyano-2-iodo-6-azaindole

Übersicht

Beschreibung

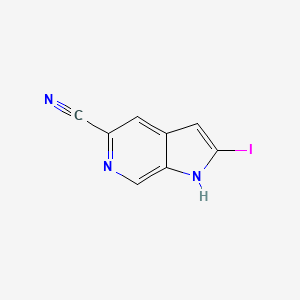

5-Cyano-2-iodo-6-azaindole is a heterocyclic compound that belongs to the azaindole family. Azaindoles are known for their significant biological activities and are used in various medicinal chemistry applications. The structure of this compound consists of a pyridine ring fused with a pyrrole ring, with cyano and iodo substituents at the 5 and 2 positions, respectively.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-2-iodo-6-azaindole can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-amino-5-iodopyridine with pyruvic acid in a palladium-catalyzed intramolecular Heck reaction. This reaction forms the azaindole framework, which can then be further functionalized to introduce the cyano group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts and controlled reaction environments are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

5-Cyano-2-iodo-6-azaindole undergoes various chemical reactions, including:

Substitution Reactions: The iodo group can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its electronic properties.

Coupling Reactions: Palladium-catalyzed coupling reactions are commonly used to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Coupling Reactions: Palladium catalysts, such as palladium acetate, are used along with ligands like triphenylphosphine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodo group with a cyano group results in the formation of 5-Cyano-2-azaindole.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Kinase Inhibitors Development

5-Cyano-2-iodo-6-azaindole serves as a critical building block in the synthesis of kinase inhibitors. The azaindole framework is particularly advantageous due to its ability to mimic indole or purine structures, which are essential in drug design. Studies have shown that derivatives of azaindoles exhibit promising activity against various protein kinases, making them valuable in the development of targeted therapies for cancer and other diseases .

Table 1: Activity of Azaindole Derivatives as Kinase Inhibitors

| Compound ID | Kinase Target | IC50 (nM) | Selectivity |

|---|---|---|---|

| 34d | CDK1 | 240 | High |

| 36 | Cdc7 | 150 | Moderate |

| 30 | Aurora A/B | 128/5.7 | High |

2. Antimicrobial Activity

Research indicates that compounds derived from this compound demonstrate antimicrobial properties, particularly against phytopathogenic fungi. The compound's effectiveness as an agrochemical fungicide has been highlighted in various studies, showcasing its potential for agricultural applications .

Chemical Biology Applications

3. Interaction Studies with Biological Targets

This compound is utilized in chemical biology research to investigate its interactions with various biological targets. Its mechanism of action involves binding to specific proteins, thereby inhibiting their function and affecting cellular processes. This characteristic makes it a candidate for further exploration in drug discovery .

Industrial Applications

4. Material Science

Beyond biological applications, this compound is also explored for its utility in developing new materials and chemical processes. Its unique electronic properties due to the cyano and iodo substituents provide opportunities for innovations in material science .

Case Studies

Case Study 1: Development of Selective Kinase Inhibitors

A study focused on synthesizing a series of azaindole derivatives revealed that modifications at specific positions significantly influenced their potency against Trypanosoma brucei, a parasite causing sleeping sickness. The structure-activity relationship (SAR) analysis indicated that maintaining certain functional groups was crucial for retaining biological activity .

Case Study 2: Agricultural Applications

In agricultural research, this compound derivatives were tested for their fungicidal properties against various plant pathogens. The results demonstrated a broad spectrum of antifungal activity, suggesting that these compounds could be developed into effective agricultural fungicides .

Wirkmechanismus

The mechanism of action of 5-Cyano-2-iodo-6-azaindole involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to various biological effects, including anti-cancer and anti-inflammatory activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Cyano-2-azaindole: Lacks the iodo substituent but has similar biological activities.

2-Iodo-6-azaindole: Lacks the cyano group but retains the iodo substituent.

5-Bromo-2-iodo-6-azaindole: Similar structure with a bromo substituent instead of a cyano group.

Uniqueness

5-Cyano-2-iodo-6-azaindole is unique due to the presence of both cyano and iodo substituents, which confer distinct electronic and steric properties. These properties make it a valuable compound in medicinal chemistry for the design of selective kinase inhibitors and other therapeutic agents .

Biologische Aktivität

5-Cyano-2-iodo-6-azaindole is a heterocyclic compound belonging to the azaindole family, which has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

The structure of this compound consists of a pyridine ring fused with a pyrrole ring, featuring cyano and iodo substituents at the 5 and 2 positions, respectively. These substituents confer unique electronic and steric properties that enhance its biological activity. The compound is primarily utilized in the development of kinase inhibitors and other therapeutic agents.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, particularly protein kinases. The compound binds to the active site of kinases, inhibiting their activity and consequently affecting downstream signaling pathways. This inhibition can lead to various biological effects, including:

- Anti-cancer activity

- Anti-inflammatory effects

The interactions facilitated by the cyano group and iodine atom enable hydrogen bonding and halogen bonding, respectively, which are crucial for modulating enzyme or receptor activities.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Research indicates that modifications to the azaindole core can significantly impact potency against various biological targets. For instance:

- Substituent Effects : The presence of the cyano group is vital for maintaining potency against certain targets, such as Trypanosoma brucei.

- Positioning of Functional Groups : Substituents at the 3 and 5 positions have been shown to be interchangeable without substantial loss in activity .

- Analog Studies : Various analogs have been synthesized to evaluate their biological efficacy, revealing that specific modifications can enhance or diminish activity .

Table 1: Summary of Biological Activity Data

| Compound ID | R Group | pEC50 (T.b.b) | HLM Cl Int (μg/min/mg protein) | Aqueous Solubility (μM) |

|---|---|---|---|---|

| 19a | - | 5.3 | 300 | 6 |

| 19b | - | 5.7 | 180 | 13 |

| 19c | - | 5.9 | >300 | 17 |

Case Studies

Several studies have highlighted the biological potential of this compound:

- HIV Integrase Inhibition : Research on related azaindoles has demonstrated their ability to inhibit HIV integrase activity effectively. For instance, derivatives showed significant strand transfer inhibition at concentrations around 10 μM, with some compounds exhibiting over 70% inhibition .

- Kinase Inhibition : Azaindoles have been extensively studied for their role as kinase inhibitors. Compounds structurally similar to this compound have shown promising results in inhibiting various kinases involved in cancer progression .

- Cytotoxicity Studies : Cytotoxicity assays indicate that some derivatives maintain low toxicity while exhibiting potent biological activity, making them suitable candidates for further development in therapeutic applications .

Eigenschaften

IUPAC Name |

2-iodo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4IN3/c9-8-2-5-1-6(3-10)11-4-7(5)12-8/h1-2,4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDCCDBXQIBDNKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(NC2=CN=C1C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.